molecular formula C7H5N3O B7810283 1H-pyrido[3,2-d]pyrimidin-4-one

1H-pyrido[3,2-d]pyrimidin-4-one

Cat. No.: B7810283
M. Wt: 147.13 g/mol
InChI Key: FSKYZRCACCHDGR-UHFFFAOYSA-N
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Description

1H-pyrido[3,2-d]pyrimidin-4-one (CAS 37538-67-3) is a versatile bicyclic nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecular scaffold is recognized for its structural similarity to purines and quinazolines, allowing it to act as a ligand for various biological receptors . Researchers value this pyridopyrimidine core for its broad therapeutic potential. Specific derivatives based on this scaffold have been investigated as inhibitors for the treatment of infectious diseases, with patent literature protecting its application in pharmaceutical compositions for treating Hepatitis C . The compound's framework is a key intermediate in developing molecules that target kinase enzymes, which are crucial in numerous cellular functions and pathological conditions, including cancer . Its mechanism of action typically involves competitive inhibition at enzyme active sites, such as those of tyrosine kinases or dihydrofolate reductase (DHFR), thereby interrupting essential signaling pathways or metabolic processes in cells . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYZRCACCHDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=O)N=CN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Synthesis for Regioselective Functionalization

Solid-phase synthesis has emerged as a robust method for constructing pyridopyrimidinone cores with precise regiocontrol. A landmark study demonstrated the use of resin-bound intermediates to assemble trisubstituted pyrido[2,3-d]pyrimidin-4-ones . The protocol begins with immobilizing N-2,6-dichloronicotinoyl-1H-benzotriazole-1-carboximidamide on a solid support, followed by sequential substitutions at the benzotriazole and chloro positions (Fig. 1). This method achieved >90% purity for [2,3-d] analogues, suggesting potential applicability to the [3,2-d] system by altering the nicotinoyl starting material to favor alternative ring fusion.

Critical Parameters :

  • Resin Selection : Wang resin demonstrated optimal stability under nucleophilic substitution conditions .

  • Temperature Control : Reactions performed at 60°C minimized side products during chlorine displacement .

  • Sequential Functionalization : Benzotriazole substitution preceded chloro displacements to prevent cross-reactivity .

Adapting this method for [3,2-d] derivatives would require redesigning the initial nicotinoyl precursor to orient the pyridine ring’s substituents appropriately. Computational modeling of transition states could guide precursor selection to enforce the desired regiochemistry.

One-Pot Multicomponent Reactions Under Green Conditions

Microwave-assisted and catalyst-driven multicomponent reactions (MCRs) have revolutionized pyridopyrimidine synthesis. A three-component reaction involving 4-aminouracil, malononitrile, and aromatic aldehydes produced pyrido[2,3-d]pyrimidines in 79–95% yields under microwave irradiation or aqueous ethanol with diammonium hydrogen phosphate (DAHP) . The mechanism proceeds via Knoevenagel condensation, Michael addition, and cyclization (Scheme 1). For [3,2-d] targets, substituting 4-aminouracil with a 3-amino isomer could redirect cyclization to form the [3,2-d] ring system.

Optimized Conditions :

ParameterMicrowave Method DAHP Method
Temperature120°C80°C
Time5–10 min2–4 hr
Yield Range85–95%79–90%
SolventSolvent-freeAqueous ethanol

Notably, DAHP acted as both catalyst and buffer, enabling reactions in aqueous media—a critical advantage for sustainable synthesis . Scaling this approach for [3,2-d] derivatives would necessitate screening amino-uracil regioisomers and adjusting electronic effects of aldehydes to favor the desired cyclization pathway.

Oxidation of Dihydropyridopyrimidine Precursors

Dihydro intermediates serve as versatile precursors for pyridopyrimidinones. A two-step synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones involved initial condensation of arylidenemalononitriles with 6-aminothiouracil, followed by oxidation using H2O2/AcOH . The dihydro intermediate 3c exhibited 72% analgesic activity, highlighting the pharmacological relevance of this route (Table 1).

Representative Oxidation Outcomes :

CompoundOxidizing AgentYield (%)Bioactivity (% Inhibition)
4a H2O2/AcOH68N/A
4b H2O2/AcOH72Anti-inflammatory: 65%
4c H2O2/AcOH70Analgesic: 72%

For [3,2-d] targets, substituting 6-aminothiouracil with a 5-amino analogue could position the thione group to direct oxidation toward the [3,2-d] skeleton. Kinetic studies of the oxidation step would be essential to optimize ring aromatization.

Ionic Liquid-Catalyzed Solvent-Free Synthesis

A Brønsted acidic ionic liquid, [DMBSI]HSO4, catalyzed the one-pot synthesis of pyrido[2,3-d]pyrimidines from 6-amino-2-(methylthio)pyrimidin-4(3H)-one, aldehydes, and Meldrum’s acid under solvent-free conditions . This method achieved 79–95% yields in <3 minutes, with the catalyst reused thrice without activity loss (Table 2).

Catalyst Performance :

CycleYield (%) Reaction Time (min)
195<1
293<1
390<1

The ionic liquid’s dual acid-base sites likely facilitate simultaneous activation of aldehyde and Meldrum’s acid . Adapting this to [3,2-d] systems would require evaluating whether the ionic liquid’s acidity sufficiently stabilizes transition states leading to the alternative ring fusion.

Palladium-Catalyzed Cross-Coupling for Functionalization

Late-stage functionalization via Suzuki-Miyaura coupling was demonstrated for pyrido[3,4-d]pyrimidines using Pd(dppf)Cl2 . A representative reaction coupled 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine with 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester, achieving quantitative conversion in THF/Na2CO3 at 65°C . While developed for [3,4-d] systems, this strategy could install aryl/heteroaryl groups at position 7 of [3,2-d] analogues, provided the chloro precursor is accessible.

Cross-Coupling Optimization :

  • Ligand : Pd(dppf)Cl2 outperformed Pd(PPh3)4 in suppressing homo-coupling .

  • Solvent : THF provided better yields than DMF or dioxane .

  • Temperature : 65°C balanced reaction rate and catalyst stability .

Comparative Analysis of Synthetic Routes

The table below evaluates key methods for potential adaptation to [3,2-d] synthesis:

MethodYield RangeRegiocontrolScalabilityGreen Metrics
Solid-phase 75–90%HighModerateLow (solvent)
Multicomponent 79–95%ModerateHighHigh
Oxidation 68–72%LowLowModerate
Cross-coupling >90%HighHighLow (Pd)

Multicomponent reactions in ionic liquids or aqueous media offer the most sustainable pathways, whereas cross-coupling provides precise functionalization for structure-activity studies.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The C7 position of 7-chloro-1H-pyrido[3,2-d]pyrimidin-4-one is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the pyrimidinone ring.

ReactantReagent/ConditionsProductYieldReference
7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-oneAnthranilic acid, NaOEt, reflux7-(2-Carboxyphenylamino)pyrido[3,2-d]pyrimidin-4-one68%
7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-oneBenzylamine, Cs₂CO₃, DMSO, 100°C7-Benzylaminopyrido[3,2-d]pyrimidin-4-one76%

Mechanism : The chlorine atom at C7 undergoes displacement via a two-step process: (i) base-induced deprotonation of the pyrimidinone NH, (ii) nucleophilic attack by amines or alcohols.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at C7.

ReactantReagent/ConditionsProductYieldReference
7-Chloro-1H-pyrido[3,2-d]pyrimidin-4-onePd(PPh₃)₄, 1-methylpyrazole-4-boronic acid, K₂CO₃, DME/H₂O7-(1-Methyl-1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-4-one82%

Key Insight : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups, enhancing biological activity (e.g., kinase inhibition ).

Oxidation and Reduction

The pyrimidinone carbonyl group participates in redox reactions.

Reaction TypeReagent/ConditionsProductOutcomeReference
Oxidationm-CPBA, CH₂Cl₂, 0°C → rtPyrido[3,2-d]pyrimidin-4-one sulfoxideIncreased polarity
ReductionNaBH₄, MeOH3,4-Dihydropyrido[3,2-d]pyrimidin-4-oneLoss of aromaticity

Note : Oxidation of thioether substituents (e.g., at C2) yields sulfoxides/sulfones, altering electronic properties.

Condensation Reactions

The NH group of the pyrimidinone ring reacts with aldehydes to form Schiff bases.

ReactantReagent/ConditionsProductApplicationReference
1H-Pyrido[3,2-d]pyrimidin-4-oneBenzaldehyde, AcOH, Δ4-Oxo-4H-pyrido[3,2-d]pyrimidine-1-carbaldehydeFluorescent probes

Cyclization Reactions

Cyclocondensation with bifunctional reagents generates fused polyheterocycles.

ReactantReagent/ConditionsProductYieldReference
7-Hydrazinopyrido[3,2-d]pyrimidin-4-oneEthyl acetoacetate, EtOH, ΔPyrazolo[3,4-e]pyrido[3,2-d]pyrimidin-4-one65%

Mechanism : Intramolecular cyclization via enolate intermediates.

Functional Group Interconversion

ReactionReagent/ConditionsProductOutcomeReference
ThiolationLawesson’s reagent, toluene, Δ2-Thioxopyrido[3,2-d]pyrimidin-4-oneEnhanced metal binding
AlkylationCH₃I, K₂CO₃, DMF3-Methyl-1H-pyrido[3,2-d]pyrimidin-4-oneImproved solubility

Scientific Research Applications

Chemical Structure and Synthesis

1H-pyrido[3,2-d]pyrimidin-4-one is characterized by a fused pyridine and pyrimidine ring system. The synthesis of this compound often involves solid-phase methods or multi-step synthetic pathways that yield high purity products with regioselectivity. For instance, a versatile solid-phase synthesis has been developed using N-2,6-dichloronicotinoyl-1H-benzotriazole-1-carboximidamides as intermediates, which allows for the production of trisubstituted derivatives with desirable properties .

Biological Activities

The biological activities of this compound derivatives are extensive and include:

  • Anticancer Activity : Several derivatives have demonstrated potent anticancer effects. For example, compounds designed as EGFR kinase inhibitors showed IC50 values in the nanomolar range, indicating strong inhibitory activity against cancer cell lines . Another study highlighted the ability of certain derivatives to induce apoptosis in A549 lung cancer cells, showcasing their potential as chemotherapeutic agents .
  • Antimicrobial Properties : Research has shown that hydrazinyl derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains and fungi. Compounds with specific electron-donating groups at certain positions displayed enhanced activity compared to common reference drugs like Ampicillin and Vancomycin .
  • Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in many organisms. This makes it a candidate for treating parasitic infections and certain cancers where DHFR inhibition is beneficial .

Anticancer Research

A notable study involved the synthesis of a series of pyrido[3,2-d]pyrimidin-4-one derivatives that were evaluated for their ability to inhibit EGFR kinase activity. Compound B1 demonstrated an IC50 value of 13 nM against EGFR, indicating its potential as a targeted therapy for cancers associated with EGFR mutations. In vitro assays revealed that B1 effectively reduced cell proliferation and migration in A549 cells, suggesting its applicability in lung cancer treatment .

Antimicrobial Efficacy

Another investigation focused on hydrazinyl derivatives based on the pyrido[3,2-d]pyrimidin-4-one scaffold. These compounds were tested against various gram-positive and gram-negative bacteria as well as fungi. The results indicated that several derivatives exhibited superior antimicrobial activity compared to established antibiotics, particularly those modified with electron-donating groups at specific positions on the phenyl ring .

Comparative Data Table

CompoundBiological ActivityIC50 Value (nM)Reference
B1EGFR Inhibitor13
Hydrazinyl Derivative 12Antimicrobial (Gram-positive)Not specified
Hydrazinyl Derivative 13Antimicrobial (Gram-negative)Not specified
TAK-733MEK InhibitorNot specified

Mechanism of Action

The mechanism of action of 1H-pyrido[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the specific context and application

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The pyrido-pyrimidinone family encompasses numerous derivatives with variations in ring fusion positions, substituents, and functional groups. Key analogues include:

Compound Name Molecular Formula Key Substituents/Features Biological Activity/Applications References
1H-Pyrido[3,2-d]pyrimidin-4-one C₇H₅N₃O Base structure, no substituents Pharmacophore scaffold
Benzothieno[3,2-d]pyrimidin-4-one C₁₁H₈N₂OS Benzothiophene fusion, sulphonamide thio-group COX-2 inhibition (ΔG = -9.4), fluorescence
Pyrido[2,3-d]pyrimidin-4(3H)-one C₇H₅N₃O Pyridine fused at [2,3-d] position Kinase inhibition, cytotoxic potential
4H-Pyrido[1,2-a]pyrimidin-4-one C₈H₆N₂O Pyridine fused at [1,2-a] position Diverse pharmacological activities
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one C₁₈H₂₁ClN₆O 8-position substituents (e.g., chlorobenzyl) Kinase-targeted therapies

Key Observations :

  • Ring Fusion Position : The biological activity and physicochemical properties vary significantly with the ring fusion position. For example, pyrido[1,2-a]pyrimidin-4-one derivatives exhibit broader pharmacological diversity due to their larger ring system .
  • Substituent Effects: Substituents like sulphonamide thio-groups (in benzothieno derivatives) enhance COX-2 binding affinity , while chlorobenzyl groups at the 8-position (pyrido[3,4-d] derivatives) improve kinase selectivity .

Q & A

Q. What are the common synthetic routes for 1H-pyrido[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions using aminonicotinamide precursors. For example, 2-amino-4,6-dimethyl nicotinamide reacts with substituted aryl aldehydes to form dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, which are subsequently oxidized to yield the target compound . One-pot three-component reactions (e.g., using aldehydes, thiourea, and ethyl cyanoacetate) are also efficient, achieving moderate to high yields under microwave or solvent-free conditions .

Q. How are structural variations introduced into the pyrido[3,2-d]pyrimidin-4-one scaffold?

  • Methodological Answer : Substituents are introduced via:
  • Electrophilic substitution : At the C6 position using halogenation or alkylation agents .
  • Side-chain functionalization : Modifying the aryl aldehyde component in condensation reactions (e.g., fluorophenyl or trifluoromethylphenyl groups) .
  • Post-synthetic oxidation : Converting thioxo intermediates to oxo derivatives using hydrogen peroxide or other oxidants .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm ring substitution patterns and hydrogen bonding in the pyrimidinone core .
  • Mass spectrometry (HRMS) : Validates molecular formulas, especially for halogenated derivatives (e.g., Cl or CF3_3 substituents) .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms (e.g., 1H vs. 3H configurations) .

Advanced Research Questions

Q. How can low yields in one-pot syntheses of pyrido[3,2-d]pyrimidin-4-ones be addressed?

  • Methodological Answer : Key strategies include:
  • Catalyst optimization : Using Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving purity .
    Contradictory results in yield optimization (e.g., solvent-free vs. solvent-based conditions) require systematic screening using Design of Experiments (DoE) .

Q. What computational methods aid in predicting the bioactivity of pyrido[3,2-d]pyrimidin-4-one derivatives?

  • Methodological Answer :
  • Molecular docking : Predicts binding affinity to targets like myeloperoxidase (MPO) by modeling interactions with the pyrimidinone core .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with antibacterial activity .
  • DFT calculations : Analyze tautomer stability (e.g., 4-oxo vs. 4-thioxo forms) to guide synthetic priorities .

Q. How do structural modifications impact the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • LogP optimization : Introducing methoxymethyl or cyclopropylmethyl groups improves solubility .
  • Metabolic stability : Fluorine substitution reduces CYP450-mediated oxidation, enhancing half-life .
  • Bioavailability : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves oral absorption .

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